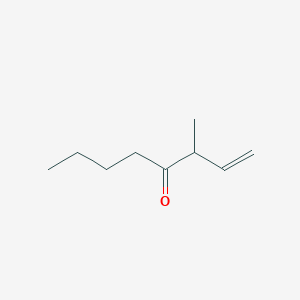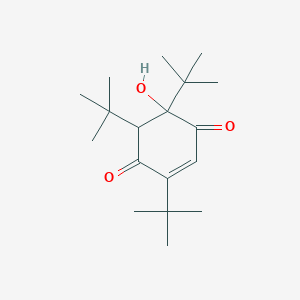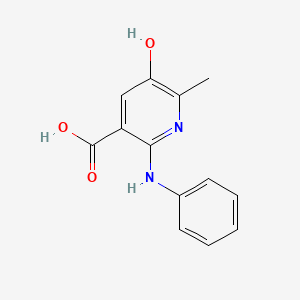
2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an anilino group, a hydroxyl group, and a carboxylic acid group attached to a methyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid typically involves the reaction of 2-hydroxy-6-methylpyridine-3-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For example, the reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate, and the solvent can be an organic solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methylpyridine-3-carboxylic acid: A precursor in the synthesis of 2-Anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid.
3-Methylpyridine-2-carboxylic acid: Another pyridine derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the anilino group, which imparts specific chemical and biological properties. This makes it distinct from other pyridine derivatives and suitable for specialized applications .
Properties
CAS No. |
61442-28-2 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-anilino-5-hydroxy-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8-11(16)7-10(13(17)18)12(14-8)15-9-5-3-2-4-6-9/h2-7,16H,1H3,(H,14,15)(H,17,18) |
InChI Key |
OKHCWIUBXKZNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)NC2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


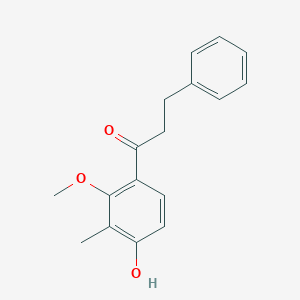
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)

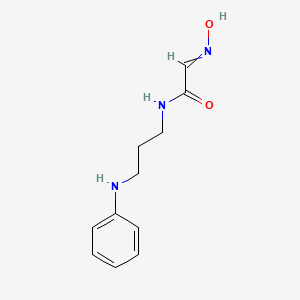
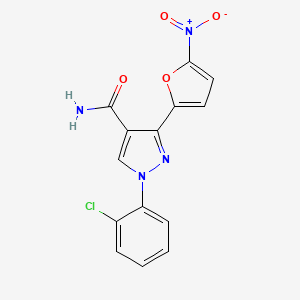


![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)


phosphanium bromide](/img/structure/B14589230.png)
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
